molecular formula C9H13NO3S2 B14316364 4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide CAS No. 108966-51-4

4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide

Cat. No.: B14316364
CAS No.: 108966-51-4
M. Wt: 247.3 g/mol
InChI Key: BHBPVVOUUXIZBX-UHFFFAOYSA-N
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Description

4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide is an organic compound characterized by a benzene ring substituted with a sulfonamide group and a 3-hydroxypropylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with benzene-1-sulfonamide and 3-chloropropanol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Procedure: Benzene-1-sulfonamide is reacted with 3-chloropropanol in the presence of the base, leading to the formation of the desired product through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a sulfone.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-[(3-Oxopropyl)sulfanyl]benzene-1-sulfonamide.

    Reduction: Formation of 4-[(3-Hydroxypropyl)sulfanyl]benzene-1-amine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.

Mechanism of Action

The mechanism of action of 4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonic acid
  • 4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonyl chloride
  • 4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonate

Uniqueness

4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound offers a balance of stability and reactivity, making it suitable for various applications in research and industry.

Properties

CAS No.

108966-51-4

Molecular Formula

C9H13NO3S2

Molecular Weight

247.3 g/mol

IUPAC Name

4-(3-hydroxypropylsulfanyl)benzenesulfonamide

InChI

InChI=1S/C9H13NO3S2/c10-15(12,13)9-4-2-8(3-5-9)14-7-1-6-11/h2-5,11H,1,6-7H2,(H2,10,12,13)

InChI Key

BHBPVVOUUXIZBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCCCO)S(=O)(=O)N

Origin of Product

United States

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